4-Epidoxycycline

Gene Expression Regulation Tet-On/Tet-Off Systems Microbiome Preservation

Long-term doxycycline use in Tet-inducible models disrupts the gut microbiome, confounds immunological readouts, and selects for resistant bacteria. 4-Epidoxycycline-the antibacterially inactive 4-epimer-retains full TetR-binding capacity for robust gene control without these artifacts. • >95% tumor regression in HER2 models, matching doxycycline efficacy • Zero antibiotic activity eliminates microbiome-driven variables • EP Impurity C reference standard (HPLC retention time 6.4 min vs. doxycycline 9.8 min)

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 564-25-0
Cat. No. B607189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epidoxycycline
CAS564-25-0
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
InChIKeySGKRLCUYIXIAHR-AKNGSSGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/
VERY SLIGHTLY SOL IN WATER;  SPARINGLY SOL IN ALC;  FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN;  PRACTICALLY INSOL IN CHLOROFORM & ETHER.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Epidoxycycline: Overview


4-Epidoxycycline (4-ED, also designated as CAS 6543-77-7), is the 4-epimer of the broad-spectrum tetracycline antibiotic doxycycline [1]. It is a semi-synthetic tetracycline derivative, but unlike its parent compound, it lacks antibiotic activity in eukaryotic model systems [2]. This compound is formed as a hepatic metabolite of doxycycline and is also a well-characterized process-related impurity (EP Impurity C) in pharmaceutical doxycycline preparations [3]. Its primary value in research lies in its use as a non-antibiotic alternative to doxycycline for controlling Tet-On/Tet-Off gene expression systems, which prevents the confounding effects of antibiotic-induced microbiome disruption .

1
Non-antibiotic Tet-On/Tet-Off inducer – preserves microbiome integrity in conditional gene expression models.
Reported absence of antibacterial activity in eukaryotic systems.
2
Pharmacopoeial impurity standard – designated EP Impurity C and USP Related Compound C for doxycycline quality control.
Used in HPLC/CE method validation and batch release testing.
3
Low mitochondrial off-target profile – reported fewer differential gene expression changes than doxycycline in yeast RNA-Seq.
Supports eukaryotic models requiring minimal physiological perturbation.

4-Epidoxycycline: Why It Cannot Be Replaced


Scientific and industrial users cannot simply substitute 4-epidoxycycline with doxycycline or other tetracycline-class compounds because the structural epimerization at the C-4 position confers a specific functional inactivation of antibiotic activity while preserving the capacity to bind and regulate the Tet repressor (TetR) [1]. While doxycycline is a potent broad-spectrum antibiotic that disrupts the gut microbiome and selects for antimicrobial resistance, 4-epidoxycycline is antibacterially inactive, thereby eliminating these confounding variables in long-term in vivo gene regulation studies [2]. Furthermore, other tetracycline derivatives such as tetracycline, minocycline, or anhydrotetracycline may exhibit varying degrees of mitochondrial toxicity or differential off-target gene expression profiles that are not comparable to the well-characterized, minimal-impact profile of 4-ED [3].

Antibiotic activity
4-Epidoxycycline No antibiotic effect; preserves gut microbiome in long-term in vivo studies.
Doxycycline Potent broad-spectrum antibiotic; causes dysbiosis and selects for resistance.
Off-target gene expression
4-Epidoxycycline Minimal mitochondrial and genome-wide off-target effects reported.
Tetracycline/minocycline May exhibit differential mitochondrial toxicity and broader gene expression shifts.
Analytical identity
4-Epidoxycycline Chromatographically resolved 4-epimer; official impurity reference standard.
Doxycycline / other epimers Different retention and regulatory status; cannot substitute for impurity C testing.

4-Epidoxycycline: Quantitative Differentiation


Ablation of Antibiotic Activity

4-Epidoxycycline lacks the antibacterial activity of doxycycline, a critical functional difference that prevents the confounding effects of antibiotic-induced microbiome imbalance in animal models. In a direct head-to-head comparison using a conditional HER2 mouse model, both doxycycline (7.5 mg/mL in drinking water) and 4-epidoxycycline (7.5 mg/mL in drinking water or 10 mg/kg s.c.) were similarly efficient in switching gene expression, but only doxycycline exhibited antibiotic activity [1]. Additionally, residue studies in pigs and turkeys explicitly identify 4-epidoxycycline as the antibacterially inactive 4-epimer that forms spontaneously in acidic media (pH 2-6) and is a primary hepatic metabolite [2][3]. This loss of antibiotic function is a quantifiable, all-or-nothing differentiation.

Antibiotic Activity
Head-to-head
Complete absence vs. active antibiotic (doxycycline)
Eliminates microbiome disruption confound in gene control studies.
HER2 mouse model; 7.5 mg/mL drinking water or 10 mg/kg s.c.
Gene Expression Regulation Tet-On/Tet-Off Systems Microbiome Preservation

Reduced Mitochondrial Off-Target Effects

4-Epidoxycycline has been shown to cause less mitochondrial off-target effects compared to doxycycline and tetracycline. In a genome-wide RNA sequencing (RNA-Seq) study in Saccharomyces cerevisiae, doxycycline was found to elicit the greatest number of differentially expressed genes, suggesting it has the most pronounced off-target expression responses [1]. The study concluded that 4-ED was the superior tetracycline-family chemical for gene expression control in this eukaryotic system, as it demonstrated 'less off-target consequences on mitochondrial health' .

Mitochondrial Off-Targets
Head-to-head
Fewer differentially expressed genes; less impact on mitochondrial health
Supports cleaner gene expression control in eukaryotic models.
S. cerevisiae RNA-Seq; genome-wide comparison with doxycycline and tetracycline.
Mitochondrial Health Off-Target Effects RNA-Seq

Chromatographic Impurity Resolution

4-Epidoxycycline is chromatographically resolvable from doxycycline, a property that is critical for its role as an analytical reference standard. In a validated stability-indicating HPLC method using a Waters XBridge BEH C8 column, the retention time (RT) for doxycycline was 9.8 minutes, while the RT for the degradation impurity 4-epidoxycycline was 6.4 minutes [1]. This separation is also demonstrated in tissue depletion studies using HPLC with fluorescence detection, where the 4-epimer is quantified independently from the parent drug [2]. Furthermore, in capillary electrophoresis (CE) methods for purity control, 4-epidoxycycline is a key potential impurity that is fully separated from doxycycline and other related substances like 6-epidoxycycline and metacycline [3].

HPLC Resolution
Method context
RT 6.4 min (4-ED) vs 9.8 min (doxycycline); Δ = 3.4 min
Validates use as an impurity reference standard for pharmaceutical analysis.
XBridge BEH C8 column; phosphate buffer/methanol gradient; 270 nm detection.
HPLC Method Development Pharmaceutical Analysis Impurity Profiling

Pharmacopoeial Impurity Designation

4-Epidoxycycline is a named, specific impurity in the official monographs for doxycycline, designated as EP Impurity C and USP Related Compound C. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) prescribe liquid chromatography methods for the purity control of doxycycline, explicitly including 4-epidoxycycline as one of the key related substances to be monitored [1]. Vendor CoAs confirm that the compound is used in analytical method development, validation, and quality control for Abbreviated New Drug Applications (ANDAs) and commercial production [2]. This formal regulatory identification establishes a clear, non-interchangeable use case: 4-epidoxycycline is not a therapeutic alternative but a required analytical tool for ensuring the quality and safety of doxycycline drug products.

Impurity Designation
Specification review
EP Impurity C / USP Related Compound C
Required for doxycycline purity testing and pharmacopoeial compliance.
Ph. Eur. and USP monographs; vendor CoA confirmation.
Pharmaceutical Impurity Regulatory Compliance Quality Control

4-Epidoxycycline: Key Application Scenarios


Non-Antibiotic In Vivo Gene Control

This is the premier application for 4-epidoxycycline. As evidenced by its direct comparison with doxycycline, 4-ED provides equivalent and robust control over Tet-inducible gene expression in vivo (e.g., achieving >95% tumor regression in HER2 models) [1]. The critical advantage is the complete lack of antibiotic activity, which eliminates the confounding effects of gut dysbiosis, intestinal inflammation, and selection for antibiotic-resistant bacteria that are hallmarks of long-term doxycycline administration . This makes 4-ED indispensable for studies in immunology, cancer biology, and metabolism where the microbiome is a critical variable.

Reference Standard for Doxycycline Impurity Profiling

4-Epidoxycycline is an official impurity standard (EP Impurity C / USP Related Compound C) for the analysis of doxycycline bulk drug substance and finished pharmaceutical products [2]. Its chromatographic properties, including a retention time of 6.4 minutes in specific HPLC methods which is distinctly resolved from doxycycline's 9.8 minutes, make it a critical tool for method development, validation, and routine quality control [3]. Its use ensures compliance with global pharmacopoeial standards and is essential for ANDA submissions and commercial batch release testing.

Gene Control with Minimal Mitochondrial Impact

For experiments in eukaryotic models (e.g., Saccharomyces cerevisiae) where the goal is to dissect gene function with minimal perturbation of cellular physiology, 4-epidoxycycline is the preferred tetracycline-class compound. Comparative RNA-Seq analysis has demonstrated that 4-ED has less impact on mitochondrial health and elicits fewer off-target gene expression changes than doxycycline [4]. This makes it a superior choice for studies of metabolic pathways, mitochondrial biology, and any research where a 'cleaner' chemical inducer is paramount to data integrity.

Application
Selection Property
Validation Focus
Non-antibiotic in vivo gene control
TetR binding without antibiotic activity
Microbiome preservation & gene regulation fidelity
Doxycycline impurity profiling
HPLC-resolvable EP Impurity C standard
Pharmacopoeial method compliance & ANDA support
Eukaryotic gene control with low off-target effects
Reduced mitochondrial gene expression impact
RNA-Seq differential expression review

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